molecular formula C6H6BN3O2 B13705299 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid

Cat. No.: B13705299
M. Wt: 162.94 g/mol
InChI Key: GOHUPHQCMRRVOX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is a heterocyclic compound that contains both nitrogen and boron atoms within its structure. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the boronic acid group enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine derivatives involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions, sodium hypochlorite for oxidative cyclization, and palladium catalysts for cross-coupling reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid lies in its boronic acid group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4,11-12H

InChI Key

GOHUPHQCMRRVOX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=NC=N2)(O)O

Origin of Product

United States

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